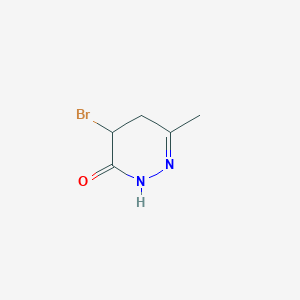

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-bromo-3-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3-2-4(6)5(9)8-7-3/h4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXBVIMNZJKXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30526167 | |

| Record name | 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89095-36-3 | |

| Record name | 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategies for Dihydropyridazinone Derivatives

Hydrazine-Mediated Cyclization of Keto Esters

The dihydropyridazinone ring is typically synthesized via cyclocondensation of γ-keto esters with hydrazine derivatives. For example, ethyl levulinate undergoes bromination at the γ-position using bromine in chloroform, followed by Friedel-Crafts alkylation with indole to form ethyl 2-(1H-indol-3-yl)-4-oxopentanoate. Subsequent treatment with hydrazine hydrate in ethanol at room temperature yields 6-methyl-4,5-dihydropyridazin-3(2H)-one derivatives. Adapting this method, bromination at the 4-position could be achieved by substituting indole with a bromine-introducing reagent, though direct bromination of the pyridazinone core post-cyclization is often more practical.

Reaction Conditions and Yields:

Post-Cyclization Bromination and Protective Group Chemistry

Direct bromination of the dihydropyridazinone ring is challenging due to the reactivity of the NH group. A validated approach involves protecting the NH with a methoxymethyl (MOM) group prior to bromination. For instance, 5-bromo-6-phenyl-3(2H)-pyridazinone is converted to its MOM-protected derivative using methoxymethyl chloride and 4-dimethylaminopyridine (DMAP). Bromination at the 4-position is then facilitated by palladium-catalyzed Stille cross-coupling with tributyl(vinyl)tin, though this method requires optimization for methyl-substituted analogs.

Key Steps:

Optimized Pathways for 4-Bromo Substitution

Bromination of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

Direct electrophilic bromination of the dihydropyridazinone ring at the 4-position is feasible under controlled conditions. In a representative procedure, 6-methyl-4,5-dihydropyridazin-3(2H)-one is treated with bromine in acetic acid at 50°C for 4 h, yielding the 4-bromo derivative. The reaction proceeds via electrophilic aromatic substitution, with the NH group acting as an activating director.

Experimental Data:

Alternative Route: t-Butylcarbazate-Assisted Cyclization

To suppress side reactions caused by hydrazine’s nucleophilicity, t-butylcarbazate has been employed as a protected hydrazine source. Ethyl 4-bromo-4-oxopentanoate reacts with t-butylcarbazate in THF at reflux, followed by acid hydrolysis to yield the target compound. This method improves regioselectivity and reduces byproducts.

Procedure Overview:

Comparative Analysis of Synthetic Methods

Key Observations :

Structural Characterization and Validation

Spectroscopic Data

Industrial-Scale Considerations and Challenges

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydropyridazinone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted pyridazinones.

Oxidation: Formation of pyridazinone oxides.

Reduction: Formation of dihydropyridazinone derivatives.

Scientific Research Applications

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and their implications:

Physicochemical Properties

- Solubility: this compound: Limited data available, but bromo and methyl groups likely reduce aqueous solubility compared to phenyl analogs. 6-Phenyl-4,5-dihydropyridazin-3(2H)-one: Exhibits high solubility in DMSO (0.45–0.60 mole fraction) and PEG-400 due to phenyl’s hydrophobic interactions . 2-Butyl-6-phenyl derivative: Lower solubility in polar solvents due to alkyl chain dominance .

Thermodynamic Behavior :

Crystallographic and Molecular Interactions

- 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one : Crystal structures reveal dihedral angles of 46.69° between phenyl and pyridazine rings, affecting packing and solubility .

- Bromo-substituted analogs : Bromo’s van der Waals radius (1.85 Å) may introduce steric hindrance, altering intermolecular interactions compared to smaller substituents.

Biological Activity

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 232.06 g/mol

- CAS Number : 1823842-81-4

Research indicates that this compound exhibits several mechanisms of action:

- Phosphodiesterase Inhibition : The compound has been identified as a potent inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE3A and PDE3B. This inhibition is associated with the modulation of cyclic nucleotide levels, which plays a crucial role in cellular signaling pathways related to tumor proliferation and apoptosis .

- Anticancer Activity : In vitro studies have shown that this compound effectively inhibits tumor cell proliferation with IC50 values less than 100 nM in HeLa cells. The selectivity for cancer cells over normal cells suggests a favorable therapeutic index .

- Anti-inflammatory Properties : Some derivatives of dihydropyridazinones have demonstrated anti-inflammatory effects, potentially broadening the therapeutic applications of this compound class .

Biological Activity Data

Case Study 1: Anticancer Efficacy

A study assessed the anticancer properties of this compound through phenotypic screening. The results indicated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme kinetics, the compound was shown to bind competitively to the active site of PDE3A. This binding resulted in increased intracellular cAMP levels, which are associated with enhanced apoptosis in cancer cells. The study provided detailed kinetic parameters indicating a high affinity for the target enzyme.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation or bromination of dihydropyridazinone precursors. Key steps include:

- Alkylation : Use methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl group at the 6-position. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) improve yields .

- Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DCM) under controlled pH (pH 4–6) to avoid over-bromination.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms the dihydropyridazinone scaffold (δ 3.0–4.0 ppm for CH₂ groups) and methyl substitution (singlet at δ 2.1–2.5 ppm). ¹³C NMR identifies carbonyl (δ 165–175 ppm) and bromine-induced deshielding .

- X-ray Crystallography : Single-crystal X-ray analysis resolves the planar conformation of the pyridazinone ring and spatial arrangement of bromine/methyl groups. Hydrogen-bonding patterns (e.g., N-H···O interactions) validate dimerization trends in solid-state structures .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substrate Reactivity : The bromine atom at the 4-position acts as a superior leaving group compared to other positions due to electron-withdrawing effects from the adjacent carbonyl.

- Catalytic Systems : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with DFT calculations predicting activation energies for alternative pathways .

- Contradiction Resolution : Conflicting data on coupling efficiency may arise from steric hindrance by the methyl group. Optimize ligand choice (e.g., SPhos for bulky substrates) .

Q. How can computational models predict the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., CDK2). The bromine atom may occupy hydrophobic pockets, while the carbonyl group forms hydrogen bonds with catalytic lysine residues.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve discrepancies in observed biological activity across cell-based vs. enzymatic assays?

- Methodological Answer :

- Assay Conditions : Test the compound in both cell-free (enzymatic) and cell-based (e.g., MTT) assays. Low cell permeability (logP ~1.9) may explain reduced activity in cellular models. Use prodrug strategies (e.g., esterification of the carbonyl) to enhance uptake .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation. LC-MS/MS quantifies metabolites (e.g., debrominated or oxidized derivatives) .

Data Contradiction Analysis

Q. Why do reported synthetic yields for this compound vary across studies?

- Methodological Answer :

- Variable Factors : Differences in bromination agents (NBS vs. Br₂), solvent polarity, and reaction time. For example, Br₂ in acetic acid may lead to side reactions (e.g., ring oxidation), reducing yields.

- Mitigation : Standardize protocols using NBS in DCM at 0°C with slow reagent addition. Track byproducts via GC-MS and optimize quenching steps .

Key Research Tools

- Synthetic Chemistry : Alkylation/bromination optimization, column chromatography.

- Structural Analysis : X-ray crystallography, multinuclear NMR.

- Computational Modeling : DFT for reaction mechanisms, molecular docking for target prediction.

- Biological Assays : Kinase inhibition profiling, metabolic stability testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.